molecular formula C7H4F8O2 B3040046 2,2,3,3,4,4,4-Heptafluorobutyl 2-fluoroprop-2-enoate CAS No. 151174-22-0

2,2,3,3,4,4,4-Heptafluorobutyl 2-fluoroprop-2-enoate

Cat. No.: B3040046
CAS No.: 151174-22-0
M. Wt: 272.09 g/mol
InChI Key: BXQDKRCRACGUPL-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluorobutyl 2-fluoroprop-2-enoate is a fluorinated acrylate compound known for its unique chemical properties. This compound is often used in the development of specialized polymers and materials due to its high thermal stability, chemical inertness, and low dielectric constants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 2-fluoroprop-2-enoate typically involves the esterification of 2,2,3,3,4,4,4-heptafluorobutanol with 2-fluoroprop-2-enoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to remove any impurities and stabilize the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluorobutyl 2-fluoroprop-2-enoate undergoes various chemical reactions, including:

    Addition Reactions: Common in polymerization processes.

    Substitution Reactions: Particularly nucleophilic substitution due to the presence of fluorine atoms.

    Hydrolysis: Can occur under acidic or basic conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluorobutyl 2-fluoroprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl 2-fluoroprop-2-enoate involves its ability to participate in polymerization reactions, forming stable and inert polymers. The fluorine atoms in the compound contribute to its high thermal stability and resistance to chemical degradation. These properties make it an excellent candidate for use in harsh chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2,3,3,4,4,4-Heptafluorobutyl 2-fluoroprop-2-enoate offers a unique combination of fluorine atoms and an acrylate group, which enhances its reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials with low dielectric constants and high thermal stability .

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutyl 2-fluoroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F8O2/c1-3(8)4(16)17-2-5(9,10)6(11,12)7(13,14)15/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQDKRCRACGUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)OCC(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027651
Record name 1H,1H-Heptafluorobutyl-2-fluoroacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151174-22-0
Record name 1H,1H-Heptafluorobutyl-2-fluoroacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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